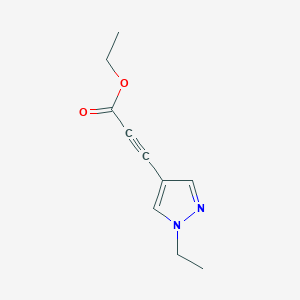Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
CAS No.:
Cat. No.: VC17654132
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |
| Standard InChI Key | BSGKUWBKGVYIIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C#CC(=O)OCC |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate consists of a pyrazole ring substituted with an ethyl group at the N1 position and a propargyl ester () at the C4 position. The propargyl ester introduces a triple bond, conferring rigidity and electrophilicity to the molecule, while the ethyl group enhances lipophilicity. This combination creates a planar geometry ideal for π-stacking interactions in supramolecular assemblies or protein binding pockets .
Table 1: Molecular Properties of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
| Property | Value |
|---|---|
| CAS Number | 1594446-09-9 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
| Key Functional Groups | Pyrazole, propargyl ester |
The compound’s spectroscopic fingerprints, such as infrared (IR) stretches for the alkyne () and ester carbonyl (), aid in structural verification.
Synthetic Pathways and Optimization
General Synthesis Strategies
The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves Sonogashira coupling or alkyne-azide cycloaddition (Click chemistry). According to VulcanChem, a representative pathway includes:
-
Preparation of 1-ethyl-4-iodo-1H-pyrazole: Halogenation of 1-ethylpyrazole using .
-
Coupling with ethyl propiolate: A palladium-catalyzed Sonogashira reaction links the iodopyrazole to the propargyl ester.
Yields for this route range from 60–75%, with purity dependent on chromatographic separation.
Alternative Methods
A modified approach reported in PMC utilizes Claisen-Schmidt condensation to form pyrazole-propargyl hybrids . For example, reacting 1-ethylpyrazole-4-carbaldehyde with ethyl propiolate in basic ethanol generates the target compound via aldol-like addition, though this method suffers from lower regioselectivity .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR (CDCl): Signals at 1.35 (t, 3H, , CHCH), 4.28 (q, 2H, , OCH), and 7.45 (s, 1H, pyrazole-H) confirm the ethyl ester and pyrazole moieties .
-
NMR: Peaks at 85.5 (alkynyl carbon) and 161.2 (ester carbonyl) validate the propargyl ester.
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a dominant [M+H] ion at , consistent with the molecular weight . Fragmentation patterns include loss of the ethyl group () and cleavage of the ester ().
Applications in Medicinal Chemistry and Drug Discovery
Role as a Building Block
The compound’s alkyne group serves as a click chemistry handle for bioorthogonal reactions, enabling rapid assembly of drug candidates. For instance, coupling with azide-functionalized sugars or peptides generates triazole-linked conjugates with enhanced pharmacokinetic properties .
Comparative Analysis with Structural Analogues
Ethyl vs. Methyl Esters
Replacing the ethyl ester with a methyl group (e.g., methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate) reduces steric bulk, enhancing solubility but decreasing metabolic stability.
Substituent Effects on the Pyrazole Ring
-
1-Methyl substitution: Lowers lipophilicity (clogP = 1.2 vs. 1.8 for 1-ethyl).
-
1-Benzyl substitution: Increases affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume